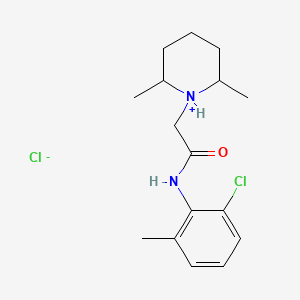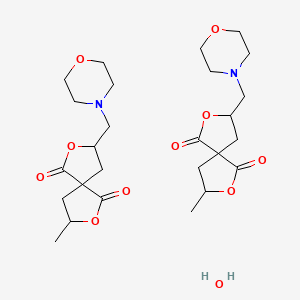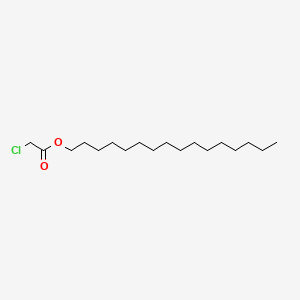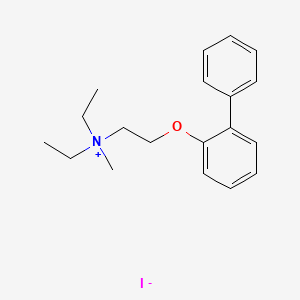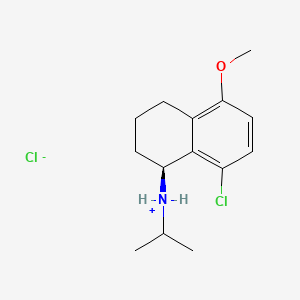
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core, a tetrahydro ring, a chloro substituent, an isopropyl group, and a methoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Naphthylamine Core: This step involves the nitration of naphthalene followed by reduction to form 1-naphthylamine.
Tetrahydro Ring Formation: The naphthylamine is subjected to hydrogenation under specific conditions to form the tetrahydro ring.
Introduction of Substituents: The chloro, isopropyl, and methoxy groups are introduced through various substitution reactions using appropriate reagents and catalysts.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can further reduce the tetrahydro ring.
Substitution: The chloro, isopropyl, and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully reduced naphthylamine derivatives.
Substitution: Various substituted naphthylamine derivatives depending on the nucleophile used.
科学的研究の応用
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
類似化合物との比較
Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-: A similar compound without the chloro, isopropyl, and methoxy substituents.
1-Naphthylamine, 5,6,7,8-tetrahydro-: Another similar compound with a different tetrahydro ring position.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)- is unique due to its specific substituents, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride, (S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
49800-19-3 |
|---|---|
分子式 |
C14H21Cl2NO |
分子量 |
290.2 g/mol |
IUPAC名 |
[(1S)-8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-9(2)16-12-6-4-5-10-13(17-3)8-7-11(15)14(10)12;/h7-9,12,16H,4-6H2,1-3H3;1H/t12-;/m0./s1 |
InChIキー |
DUYLFGMDTTXULZ-YDALLXLXSA-N |
異性体SMILES |
CC(C)[NH2+][C@H]1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
正規SMILES |
CC(C)[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


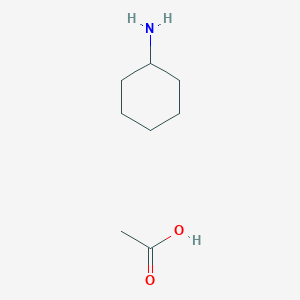
![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/structure/B13767610.png)
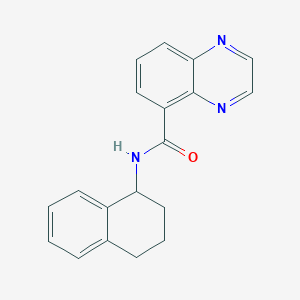
![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)


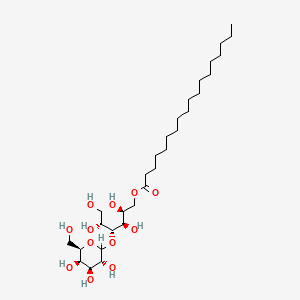
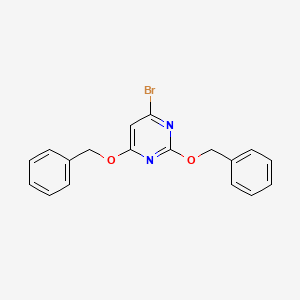
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
